molecular formula C24H27BrN4O3S B3005646 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide CAS No. 1224015-65-9

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B3005646
CAS RN: 1224015-65-9
M. Wt: 531.47
InChI Key: HIPRZOXGFRTUDF-UHFFFAOYSA-N
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Description

2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H27BrN4O3S and its molecular weight is 531.47. The purity is usually 95%.
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Scientific Research Applications

Receptor Agonism and Antagonism

  • The triazaspirodecanone structure, related to the compound , has been identified as a high-affinity ligand for the human ORL1 (orphanin FQ/nociceptin) receptor. This indicates potential application in modulating opioid receptor activities (Röver et al., 2000).

Analgesic and Anti-Inflammatory Activities

  • Compounds with structures similar to 2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide have shown significant analgesic and anti-inflammatory activities, as indicated by a study on 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yl) acetamides and their derivatives (Gopa et al., 2001).

Anticancer Potential

  • Certain derivatives of the compound, particularly those containing 4-bromophenyl or 3,4-dimethoxyphenyl moieties, have shown moderate antitumor potential against specific tumor cell lines. This suggests a possible role in cancer treatment or research (Rostom et al., 2011).

Antimicrobial and Antiviral Effects

  • Spirothiazolidinone compounds, closely related to the chemical structure in focus, have been found to exhibit strong antiviral activity against influenza A/H3N2 virus and human coronavirus 229E. This highlights their potential in antiviral drug development (Apaydın et al., 2020).

Hemolytic Activity and Toxicity

  • Similar structures have been evaluated for hemolytic activity and toxicity, indicating their potential in developing antimicrobial agents with reduced side effects (Gul et al., 2017).

properties

IUPAC Name

2-[[2-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27BrN4O3S/c1-29-12-10-24(11-13-29)27-22(16-4-6-17(25)7-5-16)23(28-24)33-15-21(30)26-18-8-9-19(31-2)20(14-18)32-3/h4-9,14H,10-13,15H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIPRZOXGFRTUDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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